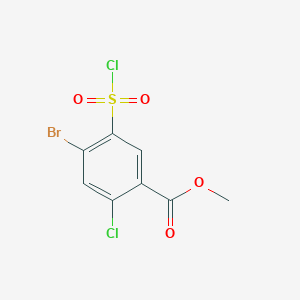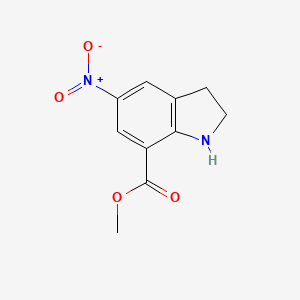
5-Nitro-indoline-7-carboxylic acid methyl ester
Übersicht
Beschreibung
5-Nitro-indoline-7-carboxylic acid methyl ester is a chemical compound that belongs to the class of nitroindoline derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-Nitro-indoline-7-carboxylic acid methyl ester has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Wirkmechanismus
The mechanism of action of 5-Nitro-indoline-7-carboxylic acid methyl ester is not fully understood. However, it is believed to exert its anticancer activity by inducing DNA damage and inhibiting DNA synthesis. It also activates the caspase-dependent apoptotic pathway, leading to cell death. The antimicrobial activity of 5-Nitro-indoline-7-carboxylic acid methyl ester is attributed to its ability to disrupt the bacterial cell membrane and inhibit bacterial DNA gyrase.
Biochemische Und Physiologische Effekte
5-Nitro-indoline-7-carboxylic acid methyl ester has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and alter the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, it has been found to inhibit the activity of various enzymes involved in bacterial DNA synthesis, leading to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Nitro-indoline-7-carboxylic acid methyl ester in lab experiments is its broad range of applications. It can be used as an anticancer agent, antimicrobial agent, and fluorescent probe. Additionally, it is relatively easy to synthesize and has a high yield. However, one of the limitations of using 5-Nitro-indoline-7-carboxylic acid methyl ester is its potential toxicity, which may limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 5-Nitro-indoline-7-carboxylic acid methyl ester. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action and optimize its therapeutic potential. Furthermore, the use of 5-Nitro-indoline-7-carboxylic acid methyl ester as a fluorescent probe for the detection of metal ions in biological samples requires further investigation to improve its sensitivity and selectivity. Finally, the potential toxicity of 5-Nitro-indoline-7-carboxylic acid methyl ester needs to be thoroughly evaluated to ensure its safety for use in various applications.
Conclusion
In conclusion, 5-Nitro-indoline-7-carboxylic acid methyl ester is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and fluorescent probe.
Eigenschaften
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRZSJLQVZILQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-indoline-7-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)
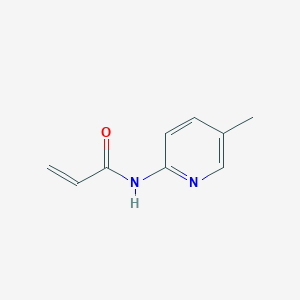
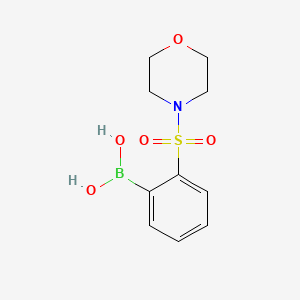
![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)
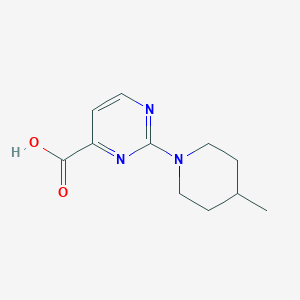
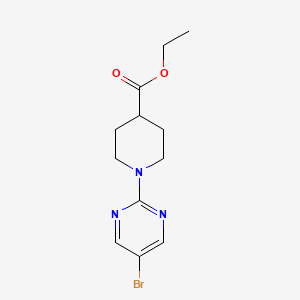
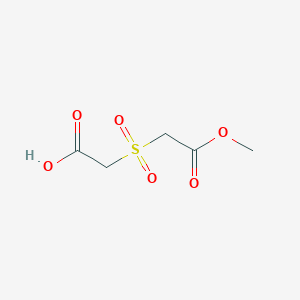
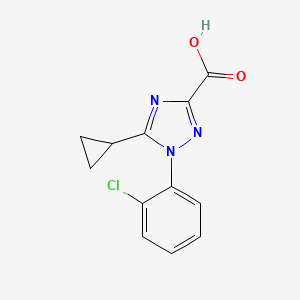
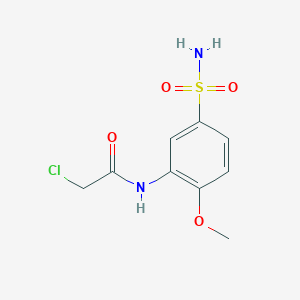
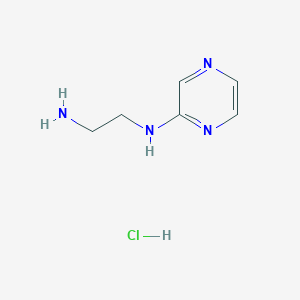
![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)
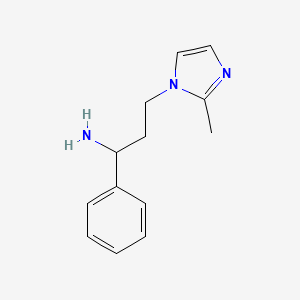
![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)
